Cediranibmaleat

Übersicht

Beschreibung

Cediranibmaleat ist ein potenter Inhibitor der Tyrosinkinase-Rezeptoren des vaskulären endothelialen Wachstumsfaktors (VEGF). Es wird von AstraZeneca als potenzielles Anti-Krebs-Chemotherapeutikum zur oralen Verabreichung entwickelt . This compound ist bekannt für seine Fähigkeit, alle drei VEGF-Rezeptoren zu hemmen, die eine entscheidende Rolle bei der Angiogenese und dem Tumorwachstum spielen .

Wissenschaftliche Forschungsanwendungen

Cediranibmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Tyrosinkinase-Rezeptoren des VEGF. Durch die Bildung einer Blockade an den VEGF-Rezeptoren begrenzt this compound das Wachstum neuer Blutgefäße, die für die Unterstützung des Tumorwachstums unerlässlich sind . Diese Hemmung führt zu einer Reduktion der Nährstoffversorgung der Tumorzellen, wodurch deren Wachstum verlangsamt oder gestoppt wird und die Wirksamkeit anderer Behandlungen möglicherweise verbessert wird .

Wirkmechanismus

Target of Action

Cediranib maleate is a potent and selective inhibitor of all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth .

Mode of Action

Cediranib maleate acts by inhibiting the tyrosine kinase activity of the VEGF receptors . It competes with adenosine triphosphate (ATP) for binding to the kinase domain of these receptors, thereby blocking the signal transduction and preventing the activation of downstream pathways that promote angiogenesis . This blockade at the VEGF receptors limits the growth of new blood vessels, which are essential to supporting tumor growth .

Biochemical Pathways

By inhibiting the VEGF receptors, cediranib maleate disrupts the VEGF signaling pathway, which is critical for angiogenesis . This disruption affects downstream effects such as endothelial cell proliferation, migration, and survival, leading to a reduction in angiogenesis and, consequently, tumor growth .

Pharmacokinetics

It binds to serum albumin and α1-acid glycoprotein, with protein binding in human plasma being approximately 95% . The compound’s area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) increase proportionally with dose from 0.5 to 60 mg . Cediranib maleate is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 . The compound and its metabolites are mainly excreted in feces (59%), with less than 1% of unchanged drug being excreted in urine . The apparent oral clearance is moderate and the mean terminal half-life is 22 hours .

Result of Action

The primary molecular effect of cediranib maleate is the inhibition of VEGF receptor tyrosine kinases, which leads to a blockade of VEGF signaling . This results in a reduction in angiogenesis, thereby limiting the growth of new blood vessels essential for tumor growth . On a cellular level, this means that tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments .

Action Environment

The action of cediranib maleate can be influenced by various environmental factors. For instance, a high-fat meal can reduce the cediranib AUC by 24% and Cmax by 33%, affecting its bioavailability . Furthermore, cediranib maleate is a substrate of multidrug resistance-1 (MDR1) protein (also known as P-glycoprotein [P-gp]) . Therefore, coadministration with ketoconazole, a potent P-gp inhibitor, can increase cediranib AUC at steady-state (AUCss) in patients by 21%, while coadministration with rifampicin, a potent inducer of P-gp, can decrease cediranib AUCss by 39% .

Biochemische Analyse

Biochemical Properties

Cediranib maleate is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . It interacts with all three VEGF receptors (VEGFR-1, -2, and -3), thereby blocking VEGF-signaling, angiogenesis, and tumor cell growth .

Cellular Effects

Cediranib maleate has significant effects on various types of cells and cellular processes. By forming a blockade at the VEGF receptors, Cediranib maleate limits the growth of new blood vessels, which are essential to supporting tumor growth . Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments .

Molecular Mechanism

Cediranib maleate exerts its effects at the molecular level by inhibiting vascular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK) . This inhibition blocks VEGF-signaling, thereby limiting the growth of new blood vessels essential for tumor growth .

Temporal Effects in Laboratory Settings

Cediranib maleate has been shown to have linear pharmacokinetics over time . It is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 . Cediranib maleate and its metabolites are mainly excreted in feces (59%), with less than 1% of unchanged drug being excreted in urine .

Metabolic Pathways

Cediranib maleate is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 .

Vorbereitungsmethoden

Cediranibmaleat wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Indol-Ether-Chinazolin-Derivate beteiligt sind. Industrielle Produktionsverfahren beinhalten die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung eingesetzt werden .

Analyse Chemischer Reaktionen

Cediranibmaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

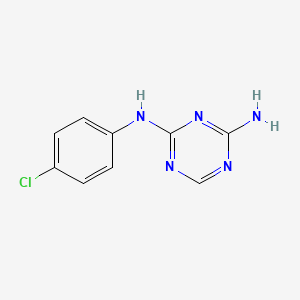

Vergleich Mit ähnlichen Verbindungen

Cediranibmaleat ist einzigartig in seiner hohen Potenz und Selektivität für VEGF-Rezeptoren. Ähnliche Verbindungen sind:

Bevacizumab: Ein weiterer VEGF-Inhibitor, aber es ist ein monoklonaler Antikörper und kein kleines Molekül.

Sunitinib: Ein Tyrosinkinase-Inhibitor, der mehrere Rezeptoren angreift, darunter VEGF-Rezeptoren.

This compound zeichnet sich durch seine hohe Affinität zu VEGF-Rezeptoren und seine orale Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

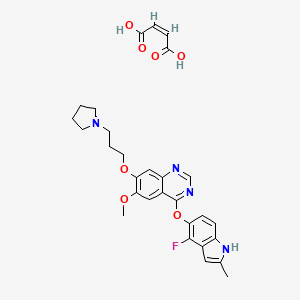

IUPAC Name |

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGHBVACUJCRP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857036-77-2 | |

| Record name | Cediranib maleate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 857036-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDIRANIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

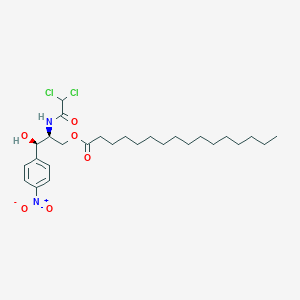

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cediranib Maleate and what are its downstream effects?

A1: Cediranib Maleate is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) []. By inhibiting VEGFRs, Cediranib Maleate disrupts the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and vascular permeability. This inhibition can lead to reduced edema and neovascularization, making it a potential therapeutic agent for diseases like age-related macular degeneration and diabetic retinopathy [].

Q2: Are there any studies exploring the delivery of Cediranib Maleate to the eye?

A2: Yes, researchers have investigated topical noninvasive retinal drug delivery of Cediranib Maleate using a 3% Cediranib Maleate γ-cyclodextrin nanoparticle eye drop formulation in rabbits []. This study aimed to evaluate the ocular pharmacokinetics and retinal delivery of the drug after a single-dose administration [].

Q3: Has Cediranib Maleate been investigated in combination with other therapies?

A3: Cediranib Maleate has been explored in combination with Olaparib in a clinical trial for patients with recurrent platinum-resistant or refractory ovarian cancer []. The trial utilized a phase II/III seamless design to assess the efficacy of the combination therapy [].

Q4: Are there any known challenges in developing Cediranib Maleate as a therapeutic?

A4: One challenge in drug development is ensuring the stability of the drug substance. Researchers have investigated the solubility and stability of Cediranib Maleate, which is crucial for formulating it into a stable and effective drug product [].

Q5: What is the significance of understanding the crystal structure of Cediranib Maleate?

A5: Understanding the crystal structure of Cediranib Maleate is crucial for controlling its material properties []. This knowledge can be leveraged to optimize its formulation, stability, and ultimately its effectiveness as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)